molecular formula C24H20BrN3OS2 B11542868 2-[(6-{[(E)-(4-bromophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide

2-[(6-{[(E)-(4-bromophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide

Cat. No.: B11542868
M. Wt: 510.5 g/mol
InChI Key: ZQVWXQGJILGRIF-UHFFFAOYSA-N
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Description

2-[(6-{[(E)-(4-bromophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide is a complex organic compound that features a benzothiazole core, a bromophenyl group, and a phenylethyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-{[(E)-(4-bromophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide typically involves multiple steps:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Bromophenyl Group: This step involves the reaction of the benzothiazole intermediate with 4-bromobenzaldehyde under basic conditions to form the Schiff base.

    Attachment of the Phenylethyl Acetamide Moiety: The final step involves the reaction of the Schiff base with N-(1-phenylethyl)acetamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can occur at the Schiff base, converting the imine to an amine.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(6-{[(E)-(4-bromophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its structural features that may interact with biological targets.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The benzothiazole core is known to interact with various biological targets, while the bromophenyl group can enhance binding affinity through halogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-{[(E)-(4-chlorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide
  • 2-[(6-{[(E)-(4-fluorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide

Uniqueness

The presence of the bromophenyl group in 2-[(6-{[(E)-(4-bromophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide can provide unique properties such as enhanced binding affinity and specific reactivity compared to its chloro or fluoro analogs.

Properties

Molecular Formula

C24H20BrN3OS2

Molecular Weight

510.5 g/mol

IUPAC Name

2-[[6-[(4-bromophenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-N-(1-phenylethyl)acetamide

InChI

InChI=1S/C24H20BrN3OS2/c1-16(18-5-3-2-4-6-18)27-23(29)15-30-24-28-21-12-11-20(13-22(21)31-24)26-14-17-7-9-19(25)10-8-17/h2-14,16H,15H2,1H3,(H,27,29)

InChI Key

ZQVWXQGJILGRIF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=CC=C(C=C4)Br

Origin of Product

United States

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